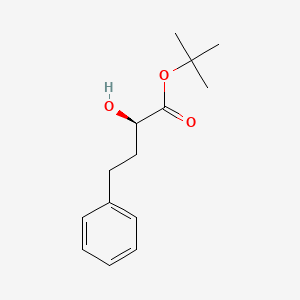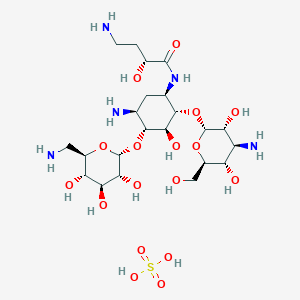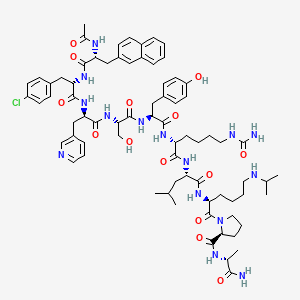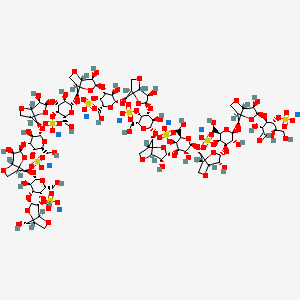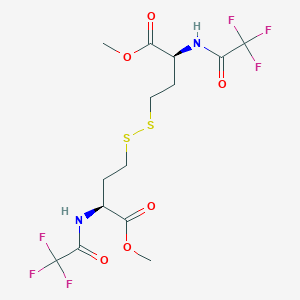![molecular formula C₅¹³CH₈O₆ B1146138 L-[2-13C]ascorbic acid CAS No. 149153-08-2](/img/structure/B1146138.png)
L-[2-13C]ascorbic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-[2-13C]ascorbic acid, also known as Vitamin C, is a water-soluble vitamin found in various food items. It plays a crucial role in the biosynthesis of collagen, L-carnitine, and neurotransmitters. Vitamin C also functions as an antioxidant .
Synthesis Analysis
L-[2-13C]ascorbic acid is synthesized through several complex chemical and biotechnological stages . The synthesis involves coupling a C1 fragment and a C5 fragment, or a C2 fragment and a C4 fragment . Some mammals, including humans, can synthesize L-ascorbic acid using cyanide .Molecular Structure Analysis
The molecular formula of L-[2-13C]ascorbic acid is C6H8O6 . It has a molecular weight of 177.12 g/mol . The InChI and SMILES strings provide more detailed structural information .Chemical Reactions Analysis
L-ascorbic acid is reversibly oxidized to dehydroascorbic acid . It interacts with small-molecule antioxidants, including tocopherol, glutathione, and thioredoxin . It can also stimulate the biosynthesis and activation of antioxidant enzymes .Physical And Chemical Properties Analysis
L-[2-13C]ascorbic acid is a hydrophilic and unstable molecule . It has a topological polar surface area of 107 Ų and a complexity of 232 . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 .科学的研究の応用
Stable Isotope Internal Standard
L-Ascorbic Acid-6-13C is an isotope of vitamin C wherein all the carbon atoms of ascorbic acid are replaced by 13C6 carbon . It can be used as a stable isotope internal standard for accurate data interpretation in specific biological samples by LC-MS/MS .
Nutrient and Antioxidant
L-Ascorbic acid is an all-important nutrient and antioxidant . It is frequently used as a processing aid or as a preservative in certain nutrients or food components .
Synthetic Polymer Industry
L-Ascorbic acid is utilized in the synthetic polymer industry . It can act as a reducing agent in various chemical reactions.
Photo Processing
In the field of photo processing, L-Ascorbic acid is used due to its reducing properties .
Metal Technology
L-Ascorbic acid is used in metal technology . It can act as a chelating agent, binding to metal ions and preventing them from participating in unwanted chemical reactions.
Aging Research
L-Ascorbic acid has been used not only for disease prevention and in complementary and alternative medicine, but also for anti-aging purposes . Lower blood vitamin C levels have been observed in various age-related pathological conditions .
作用機序
Target of Action
L-Ascorbic Acid-6-13C, also known as Vitamin C, primarily targets the Cav3.2 channels . These channels play a crucial role in various physiological processes, including the regulation of membrane potential and calcium signaling .
Mode of Action
L-Ascorbic Acid-6-13C selectively inhibits Cav3.2 channels with an IC50 of 6.5 μM . This interaction results in changes in calcium signaling, which can influence various cellular processes .
Biochemical Pathways
L-Ascorbic Acid-6-13C is involved in several biochemical pathways. It plays a significant role in the L-galactose pathway , which is the main pathway for AsA biosynthesis in plants . It also participates in the D-galacturonic acid pathway . The compound’s action affects these pathways and their downstream effects, which include the biosynthesis of collagen, L-carnitine, and neurotransmitters .
Pharmacokinetics
The pharmacokinetics of L-Ascorbic Acid-6-13C is complex. Its absorption, distribution, metabolism, and excretion are highly dose-dependent . At physiological doses, the pharmacokinetics of L-Ascorbic Acid-6-13C follows zero-order kinetics, while at pharmacological doses, it changes to first-order kinetics . This property impacts the compound’s bioavailability and can be used to calculate precise dosing regimens for various treatments .
Result of Action
The action of L-Ascorbic Acid-6-13C results in various molecular and cellular effects. It acts as a collagen deposition enhancer and an elastogenesis inhibitor . It also exhibits anti-cancer effects through the generation of reactive oxygen species (ROS) and selective damage to cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of L-Ascorbic Acid-6-13C. For instance, plant ascorbate levels change differentially in response to varying environmental stress conditions, depending on the degree of stress and species sensitivity . Furthermore, the compound’s stability and oxidative degradation can be improved by forming inclusion complexes with other compounds, such as hydroxypropyl-β-cyclodextrin .
将来の方向性
Hyperpolarized 13C MRI is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . This technique has enabled real-time in vivo investigations of metabolism that are central to a variety of diseases . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .
特性
IUPAC Name |
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-DOAHDZERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([C@@H]1C(=C(C(=O)O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-[2-13C]ascorbic acid | |
CAS RN |
50-81-7 |
Source


|
| Record name | ascorbic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)
![(6S,8S,9R,10S,11S,13S,14S)-17-Acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1146061.png)
![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)

